molecular formula C16H12ClN B14001536 8-Chloro-5-methyl-2-phenylquinoline CAS No. 25413-16-5

8-Chloro-5-methyl-2-phenylquinoline

Cat. No.: B14001536
CAS No.: 25413-16-5
M. Wt: 253.72 g/mol
InChI Key: YUTZTDVBVJZNFF-UHFFFAOYSA-N
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Description

8-Chloro-5-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core substituted with a chlorine atom at the 8th position, a methyl group at the 5th position, and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methyl-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold .

Industrial Production Methods

In industrial settings, the production of this compound may involve transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, utilizing catalysts and conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .

Scientific Research Applications

8-Chloro-5-methyl-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-2-phenylquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a basic quinoline structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: Another antimalarial drug with a quinoline scaffold

Uniqueness

8-Chloro-5-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

25413-16-5

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

8-chloro-5-methyl-2-phenylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-7-9-14(17)16-13(11)8-10-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

YUTZTDVBVJZNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

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